Thiazole, 2-(thionitroso)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-(thionitroso)- is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a member of the thiazole family, which is a class of organic compounds that contain a five-membered ring with nitrogen and sulfur atoms. Thiazole, 2-(thionitroso)- has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of Thiazole, 2-(thionitroso)- is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form adducts. Thiazole, 2-(thionitroso)- has been shown to react with aldehydes, ketones, and imines, forming thiazole-containing compounds.
Biochemical And Physiological Effects
Thiazole, 2-(thionitroso)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thiazole, 2-(thionitroso)- can inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Thiazole, 2-(thionitroso)- has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Thiazole, 2-(thionitroso)- in lab experiments is its ease of synthesis. Thiazole, 2-(thionitroso)- can be synthesized using relatively simple methods, making it accessible to researchers. However, one limitation of using Thiazole, 2-(thionitroso)- is its instability. Thiazole, 2-(thionitroso)- is prone to decomposition, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of Thiazole, 2-(thionitroso)-. One direction is the development of new synthetic methods for Thiazole, 2-(thionitroso)- and thiazole-containing compounds. Another direction is the investigation of Thiazole, 2-(thionitroso)-'s potential in drug discovery. Thiazole, 2-(thionitroso)-'s antioxidant and antimicrobial properties also warrant further investigation for potential therapeutic applications. Additionally, the mechanism of action of Thiazole, 2-(thionitroso)- could be further elucidated to better understand its potential in various research applications.
Conclusion:
In conclusion, Thiazole, 2-(thionitroso)- is a chemical compound that has potential in various scientific research applications. Its ease of synthesis and potential in drug discovery make it an attractive compound for researchers. Further investigation into Thiazole, 2-(thionitroso)-'s mechanism of action, biochemical and physiological effects, and potential therapeutic applications is warranted to fully understand its potential in the scientific community.
Synthesis Methods
Thiazole, 2-(thionitroso)- can be synthesized using various methods. One such method is the reaction of 2-aminothiazole with nitrous acid and hydrogen sulfide. This method results in the formation of a yellow crystalline solid, which is then purified using recrystallization. Another method involves the reaction of 2-chlorothiazole with sodium nitrite and hydrogen sulfide. This method produces a pale yellow crystalline solid, which is also purified using recrystallization.
Scientific Research Applications
Thiazole, 2-(thionitroso)- has been extensively studied for its potential in various scientific research applications. One such application is its use as a reagent for the synthesis of thiazole-based compounds. Thiazole, 2-(thionitroso)- has been used as a key intermediate in the synthesis of thiazole-containing heterocycles, which have potential applications in drug discovery.
properties
CAS RN |
157736-81-7 |
---|---|
Product Name |
Thiazole, 2-(thionitroso)- |
Molecular Formula |
C3H2N2S2 |
Molecular Weight |
130.2 g/mol |
IUPAC Name |
2-thionitroso-1,3-thiazole |
InChI |
InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |
InChI Key |
YXCIEHCYKFFKJU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N=S |
Canonical SMILES |
C1=CSC(=N1)N=S |
synonyms |
Thiazole, 2-(thionitroso)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.